2-((Trimethylsilyl)ethynyl)pyridin-3-ol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further linked to a pyridine ring substituted at the 3-position with a hydroxyl group. Its molecular formula is C₁₀H₁₃NOSi, and it has a molecular weight of approximately 191.30 g/mol. The compound exhibits properties typical of both silanes and aromatic heterocycles, making it a valuable candidate for various chemical applications.
The presence of the alkyne (ethynyl) group suggests potential use as a building block in organic synthesis. The trimethylsilyl (TMS) group can be a protecting group for the alkyne functionality, allowing for further chemical transformations while remaining stable under certain reaction conditions [].
Pyridine derivatives are a prevalent class of molecules with diverse biological activities. The combination of the pyridyl ring and the alkyne moiety in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol could be of interest for researchers exploring new drug candidates [].
Ethynyl groups can participate in click chemistry reactions, a powerful tool for creating new materials with specific properties. 2-((Trimethylsilyl)ethynyl)pyridin-3-ol could potentially be used as a building block in the design of functional polymers or other materials.
Synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol typically involves several steps:
These methods are adaptable based on available reagents and desired yields.
2-((Trimethylsilyl)ethynyl)pyridin-3-ol has potential applications in:
Several compounds share structural similarities with 2-((Trimethylsilyl)ethynyl)pyridin-3-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-((Trimethylsilyl)ethynyl)pyridine | C₁₀H₁₃NSi | Lacks hydroxyl group; used in similar reactions |
6-((Trimethylsilyl)ethynyl)pyridin-3-amine | C₁₀H₁₄N₂Si | Amino group instead of hydroxyl; different reactivity |
3-Amino-6-ethynylpicolinonitrile | C₈H₈N₄O | Contains nitrile; distinct biological activity |
5-Amino-2-pyridinecarbonitrile | C₇H₈N₄O | Different substitution pattern; varied applications |
The uniqueness of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol lies in its combination of silyl and hydroxyl functionalities on a pyridine ring, offering diverse reactivity and potential applications not fully explored by its analogs.